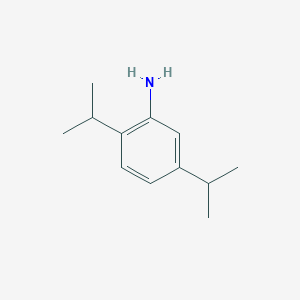![molecular formula C17H16O2 B2943493 cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone CAS No. 865659-55-8](/img/structure/B2943493.png)
cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopropyl(4’-methoxy[1,1’-biphenyl]-4-yl)methanone” is a chemical compound with the molecular formula C11H12O2 . It’s also known by other names such as “Methanone, cyclopropyl(4-methoxyphenyl)-” and "Cyclopropyl p-anisyl ketone" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:COC1=CC=C(C=C1)C(=O)C2CC2 . This indicates that the molecule consists of a cyclopropyl group attached to a methoxyphenyl group via a carbonyl group . Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.22 g/mol . It has a melting point range of 40°C to 44°C and a boiling point range of 158°C to 160°C at 4.5mmHg .Aplicaciones Científicas De Investigación
Reactivity and Chemical Transformations
- Cyclopropyl compounds have been extensively studied for their unique reactivity, particularly in ring-opening reactions under various conditions. For instance, a bicyclo[3.1.0]hexane derivative, structurally related to cyclopropyl compounds, exhibits distinct reactivity under acidic and basic conditions, leading to different ring-opened products (Lim, McGee, & Sieburth, 2002). This illustrates the potential of cyclopropyl derivatives in synthetic chemistry for creating diverse molecular structures.
Photochemical Properties
- Cyclopropyl groups attached to aromatic systems, such as anthraquinones, show significant photochemical reactivity. The formation of biradicals under photoexcitation highlights the potential of cyclopropyl derivatives in studying radical-mediated chemical transformations and their applications in material sciences (Smart, Peelen, Blankespoor, & Ward, 1997).
Synthesis of Pharmacologically Active Compounds
- Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone derivatives have been synthesized and investigated for their pharmacological activities. For instance, ciproxifan, a compound within this class, acts as a potent histamine H3-receptor antagonist. The synthesis approach highlights the potential of cyclopropyl derivatives in drug development (Stark, 2000).
Anticancer Activity
- Certain cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone derivatives, such as those in the phenstatin family, demonstrate promising anticancer activities by inhibiting tubulin polymerization, inducing G2/M arrest, and triggering apoptosis in cancer cells (Magalhães et al., 2013). This suggests a potential therapeutic application in cancer treatment.
Antimicrobial Activity
- Research on cyclopropyl derivatives has also extended to antimicrobial activities. Synthesized [4-(aryloxy)phenyl]cyclopropyl methanones exhibit significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Bisht et al., 2010).
Material Science Applications
- Cyclopropyl derivatives have been explored in the synthesis of organic thin-film solar cells. Diarylmethanofullerene derivatives, which include cyclopropyl groups, show improved solubility in organic solvents and exhibit power conversion efficiencies comparable to traditional materials, underscoring their potential in renewable energy technologies (Sukeguchi et al., 2009).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s worth noting that cyclopropyl compounds have been shown to exhibit antiestrogenic activity in certain contexts .
Biochemical Pathways
Cyclopropyl compounds are known to be involved in various biochemical pathways. For instance, they can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . .
Propiedades
IUPAC Name |
cyclopropyl-[4-(4-methoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-16-10-8-13(9-11-16)12-2-4-14(5-3-12)17(18)15-6-7-15/h2-5,8-11,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXYKFSVICGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2943411.png)


![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

![METHYL 2-[(2-METHOXYPHENYL)AMINO]PYRIDINE-3-CARBOXYLATE](/img/structure/B2943421.png)
![ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate](/img/structure/B2943423.png)

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)
![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)
![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)
![(2S)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride](/img/structure/B2943432.png)

